![molecular formula C14H19NO4 B3113998 Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate CAS No. 198990-09-9](/img/structure/B3113998.png)
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate
Vue d'ensemble
Description
“Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate” is a chemical compound with the molecular formula C14H19NO4 . It is a carbamate ester and a tertiary amine. Its CAS number is 198990-09-9 .
Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate” is 265.31 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : Tert-butyl carbamates, including the specific compound , are often used as intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) developed a method for synthesizing a related compound, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, which is an important intermediate in several biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation : Smith et al. (2013) discussed the directed lithiation of similar compounds, demonstrating that these can be doubly lithiated on nitrogen and ortho to the directing metalating group, allowing for the production of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
α-Amination Processes : Ortiz, Guijarro, and Yus (1999) explored the α-amination of methyllithium using tert-butyl N-(chloromethyl) carbamate, leading to functionalized carbamates after hydrolysis, showcasing another avenue for chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Crystallography and Structural Analysis : Oku et al. (2004) and Ober et al. (2004) provided insights into the crystal structures of similar carbamate compounds, which is crucial for understanding their chemical properties and potential applications in material science and drug design (Oku, Naito, Yamada, & Katakai, 2004); (Ober, Marsch, Harms, & Carell, 2004).
Environmental Applications : Suzuki et al. (1995) identified degradation products of terbutol (a compound related to tert-butyl carbamates) in environmental water, highlighting the environmental and ecological impact of these chemicals (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Chemical Reactions and Derivatization : Studies like those by Crespo-Corral et al. (2008) and Kant et al. (2015) focus on the reactions and derivatization of carbamate compounds, which are crucial for creating more complex molecules for various applications (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008); (Kant, Singh, & Agarwal, 2015).
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-9-18-12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQURYHQWUQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)
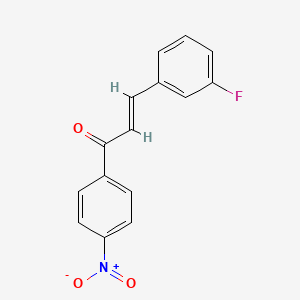
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)
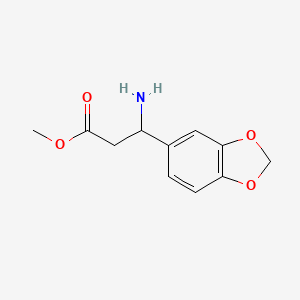
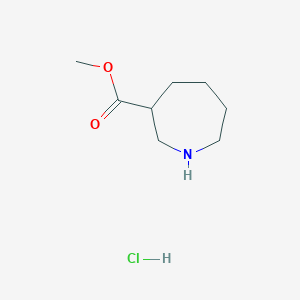
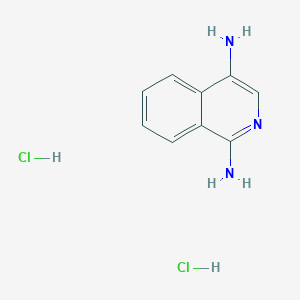

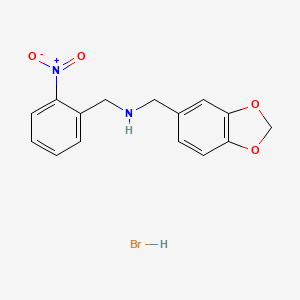


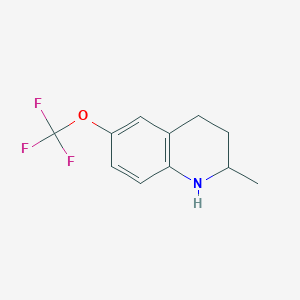
![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)